molecular formula C12H12ClN3O2 B12064496 Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate

Cat. No.: B12064496
M. Wt: 265.69 g/mol
InChI Key: VUMBQIDIXOGFMQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is a pyrazole derivative characterized by a phenyl group at the N1 position, an amino group at C5, a chlorine substituent at C4, and an ethyl carboxylate ester at C3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrazole ring influences reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3

InChI Key

VUMBQIDIXOGFMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate has garnered attention for its biological activities, particularly as a pharmaceutical intermediate. Its structure allows for interactions with specific molecular targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate enzyme activity related to inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Binding affinity studies at specific receptors or enzymes help elucidate its mechanism of action, informing dosage and formulation strategies for clinical applications.

Agrochemicals

In addition to its pharmaceutical applications, this compound has been explored in agrochemical formulations.

Herbicidal Properties

Preliminary studies suggest that this compound may possess herbicidal activity, making it a candidate for developing new herbicides that can effectively control weed populations without harming crops .

Insecticidal Activity

There is also potential for this compound to be used as an insecticide. Its biological activity could be harnessed to create effective pest control solutions that are less harmful to beneficial insects and the environment.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available pyrazole derivatives.
  • Functionalization : The introduction of the amino group and chloro substituent is achieved through specific chemical reactions.
  • Final Product : The final compound is obtained through esterification processes involving ethyl carboxylic acids.

Industrial production methods may utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Study BAnti-inflammatory EffectsShowed modulation of COX enzymes, indicating potential as an anti-inflammatory drug .
Study CHerbicidal ActivityEvaluated effectiveness against common agricultural weeds, showing promise in agrochemical applications.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs reveals distinct differences in substituents, molecular weight, and lipophilicity (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight XLogP3* Hydrogen Bond Donors/Acceptors Key Features
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate (Target) Phenyl (N1), Cl (C4), NH2 (C5) C₁₂H₁₂ClN₃O₂ 265.70 ~2.5† 1 (NH2) / 3 (ester O, NH2) Planar aromatic system; moderate lipophilicity
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Trifluoroethyl (N1) C₈H₉ClF₃N₃O₂ 277.62 ~1.8† 1 (NH2) / 4 (ester O, NH2, F) High electronegativity; improved metabolic stability
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Chloropyridazinyl (N1) C₁₀H₁₀ClN₅O₂ 283.67 ~1.2† 1 (NH2) / 5 (pyridazine N, ester O) Extended π-system; enhanced hydrogen bonding
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate Bromophenyl (N1) C₁₂H₁₂BrN₃O₂ 310.15 2.8 1 (NH2) / 3 (ester O, NH2) High lipophilicity; potential for halogen bonding
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate Allyl (N1), Me (C5) C₁₀H₁₃ClN₂O₂ 228.68 ~2.0† 0 / 2 (ester O) Flexible allyl group; steric hindrance from methyl

*XLogP3 values estimated based on structural analogs; †Predicted values.

Key Observations:
  • Halogenated Aromatics: Bromophenyl () increases lipophilicity (XLogP3 = 2.8) and may facilitate halogen bonding in biological targets. Heterocyclic Substituents: Chloropyridazinyl () extends conjugation, improving π-π stacking and hydrogen-bonding capacity, critical for crystallographic stability.
  • Hydrogen Bonding: The amino group (NH2) acts as a hydrogen bond donor in most analogs, while ester carbonyls and heteroatoms (e.g., pyridazine N) serve as acceptors.

Biological Activity

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a chloro atom, and an ethyl ester functional group. This unique combination of functional groups contributes significantly to its chemical reactivity and biological properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting pro-apoptotic signaling pathways. Notably, it has shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent inhibitory effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic and signaling pathways.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular responses.
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase in cancer cells, leading to apoptosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-pyrazole-3-carboxylateSimilar pyrazole core; cyano groupPotential anti-inflammatory properties
Ethyl 5-amino-4-methyl-1-(4-fluorophenyl)-pyrazole-3-carboxylateMethyl substitution; similar coreAntimicrobial activity
Ethyl 5-amino-4-bromo-1-(2-chloro-pheny)-pyrazole-3-carboxylic acid ethyl esterBromine substitution; chloro-substituted phenylBradykinin B1 receptor antagonist

This table illustrates how variations in substituents influence the biological activities of pyrazole derivatives.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for development into a therapeutic agent for bacterial infections.

Investigation into Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of this compound in a mouse model of arthritis. Treatment with this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

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